molecular formula C10H12N2 B14006959 Bicyclo[2.2.2]octane-2,3-dicarbonitrile CAS No. 6303-65-7

Bicyclo[2.2.2]octane-2,3-dicarbonitrile

Cat. No.: B14006959
CAS No.: 6303-65-7
M. Wt: 160.22 g/mol
InChI Key: KQVJLZRILSXTIY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,3-dicarbonitrile is a chemical building block of significant interest in organic and medicinal chemistry research. Its value is derived from the rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is often employed as a conformationally restricted surrogate for a phenyl ring or a cyclohexane system to modulate the properties of a molecule . The two nitrile (cyano) groups provide versatile handles for further chemical transformation, allowing researchers to synthesize a diverse array of more complex derivatives, such as amines, amides, and carboxylic acids, through established methods like reductive amination or hydrolysis . This compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate precautions.

Properties

CAS No.

6303-65-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,3-dicarbonitrile

InChI

InChI=1S/C10H12N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-10H,1-4H2

InChI Key

KQVJLZRILSXTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2C#N)C#N

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction-Based Synthesis

One of the primary synthetic routes to bicyclo[2.2.2]octane derivatives, including this compound, involves the Diels-Alder reaction. This method constructs the bicyclic core by cycloaddition between a substituted 1,3-cyclohexadiene and an appropriate dienophile.

  • Key Steps:

    • Preparation of a 5-substituted 1,3-cyclohexadiene intermediate.
    • Diels-Alder cycloaddition with an aldehyde or other dienophile.
    • Functional group transformations to introduce nitrile groups at the 2 and 3 positions.
  • Example:
    A synthesis described by R. G. Bergman et al. involves:

    • Generation of a 5-substituted 1,3-cyclohexadiene via nucleophilic addition and reduction steps.
    • Use of ytterbium trichloride as a stoichiometric Lewis acid catalyst to promote the Diels-Alder reaction with methacrolein.
    • Formation of bicyclo[2.2.2]octane aldehyde intermediates, which can be further converted to dicarbonitrile derivatives by subsequent functionalization steps such as nitrile introduction via nucleophilic substitution or other methods.
  • Reaction Conditions:

    • Low to moderate temperatures.
    • Lewis acid catalysis (e.g., YbCl3) in stoichiometric amounts due to amide functionalities.
    • Control of regio- and stereochemistry to favor the desired bicyclic isomer.
  • Advantages:

    • High regio- and stereoselectivity.
    • Efficient construction of the bicyclo[2.2.2]octane core.
  • Limitations:

    • Requires careful control of reaction conditions.
    • Multiple steps needed to introduce nitrile groups.

Oxidative and Reductive Functionalization of Bicyclo[2.2.2]octane Precursors

An alternative approach involves starting from 1,4-dimethylene cyclohexane or related bicyclo[2.2.2]octane precursors and performing oxidative and reductive transformations to install functional groups, including nitriles.

  • Procedure:

    • Oxidation of 1,4-dimethylene cyclohexane with oxidizing agents in the presence of transition metal catalysts to introduce bridgehead functional groups.
    • Optional reductive amination or treatment with phosgene to generate intermediates.
    • Further reaction with ammonia or carbon monoxide under acidic or catalytic conditions to convert intermediates into dicarbonitrile derivatives.
    • Hydroformylation and subsequent oxidation or hydrogenation steps to refine the bicyclic structure and functional groups.
  • Catalysts and Reagents:

    • Transition metals such as cobalt or ruthenium for hydroformylation.
    • Oxidizing agents (unspecified in detail).
    • Phosgene for conversion to acid chlorides.
    • Ammonia for amination steps.
  • Purification:

    • Recrystallization from aqueous acidic/basic solutions.
    • Sublimation, crystallization, or chromatography for esters and derivatives.
  • Advantages:

    • Versatile functional group transformations.
    • Potential for large-scale synthesis.
  • Limitations:

    • Use of hazardous reagents (phosgene).
    • Multiple reaction steps and complex reaction conditions.

Direct Synthesis via Coordination Complex Formation

This compound can be synthesized and isolated through coordination chemistry approaches, particularly by complexation with transition metals such as copper(II).

  • Method:

    • Direct reaction of copper(II) nitrate trihydrate with this compound ligand in acetonitrile.
    • Formation of bis[(2S,3R)-bicyclo[2.2.2]octane-2,3-dicarbonitrile]copper(II) nitrate complex.
    • Isolation of the complex as a green precipitate after stirring at room temperature for several hours.
    • Washing and drying to obtain pure complex.
  • Reaction Conditions:

    • Room temperature.
    • Stirring in polar solvents such as acetonitrile.
    • Reaction time approximately 3 hours.
  • Characterization:

    • Infrared spectroscopy showing characteristic nitrile stretching bands (~2239 cm⁻¹).
    • UV-Visible spectroscopy with absorption maxima around 315 nm.
    • Elemental analysis confirming composition.
  • Advantages:

    • High yield (nearly quantitative).
    • Straightforward preparation.
    • Useful for studying coordination properties and further functionalization.
  • Limitations:

    • Produces metal complexes rather than free ligand.
    • Requires subsequent steps to recover free this compound if needed.
Parameter Details
Metal Source Cu(NO3)2·3H2O
Ligand This compound
Solvent Acetonitrile (MeCN)
Temperature Room temperature
Reaction Time 3 hours
Product Appearance Green precipitate
IR Bands (cm⁻¹) 2872, 2956, 1169, 2239 (nitrile), 1386
UV-Vis λmax (nm) 315
Melting Point 109 °C

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Advantages Limitations
Diels-Alder Reaction Cycloaddition of substituted cyclohexadiene YbCl3 (Lewis acid), methacrolein Low to moderate temp, stoichiometric Lewis acid High selectivity, core construction Multiple steps, stereoisomers
Oxidative/Reductive Functionalization Oxidation, amination, hydroformylation Transition metals (Co, Ru), phosgene, ammonia Elevated temp and pressure (up to 250 °C, 300 bar) Versatile, scalable Hazardous reagents, complex steps
Coordination Complex Formation Direct complexation with Cu(NO3)2·3H2O Cu(NO3)2·3H2O, MeCN Room temp, 3 h stirring High yield, simple Produces metal complex

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Bicyclo[2.2.2]octane-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for bioactive molecules.

    Industry: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2,3-dicarbonitrile involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Bicyclo[2.2.2]octane-2,5-dione

  • Structure : Contains two ketone groups at positions 2 and 3.
  • Reactivity : Efficiently reduced by engineered Saccharomyces cerevisiae to chiral diols, highlighting its utility in biocatalysis .
  • Thermodynamics : Lacks the electron-withdrawing nitriles, leading to lower polarity compared to the dicarbonitrile.

Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile

  • Structure: Features four cyano groups and an unsaturated bridge (C₁₂H₈N₄, CAS 1017-93-2) .
  • Properties : Higher molecular weight (208.22 g/mol) and enhanced electron-deficient character due to additional nitriles. Thermodynamic data (e.g., ΔfH°gas = 427.3 kJ/mol) suggest greater stability under standard conditions .
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Bicyclo[2.2.2]octane-2,3-dicarbonitrile C₁₀H₁₂N₂ 160.22 2 × -CN Metal complex synthesis
Bicyclo[2.2.2]octane-2,5-dione C₈H₁₀O₂ 138.16 2 × C=O Biocatalysis
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile C₁₂H₈N₄ 208.22 4 × -CN Electronic materials (inferred)

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile

  • Structure: Norbornane skeleton with two nitriles (C₉H₈N₂, CAS 6343-16-4) .
  • Reactivity : Forms smaller cyclic products (e.g., five-membered rings) in palladium-catalyzed reactions, contrasting with bicyclo[2.2.2]octane derivatives that yield six-membered rings .
  • Stereochemical Effects: Greater ring strain in norbornane derivatives amplifies substituent effects on ¹³C NMR shifts compared to bicyclo[2.2.2]octanes .

Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile

  • Structure: Four nitriles on a norbornene framework (C₁₁H₆N₄, CAS 6343-21-1) .

Reactivity and Spectral Comparisons

  • ¹³C NMR Shifts: this compound exhibits distinct α and β carbon shifts due to nitrile electron-withdrawing effects. For example, C-2 and C-3 carbons show downfield shifts (~120–130 ppm) . Norbornane derivatives display larger γ effects due to rigid, strained structures, as seen in C-1 and C-4 shifts (~25–30 ppm differences) .
  • Thermodynamic Stability :

    • The tetracarbonitrile (C₁₂H₈N₄) exhibits higher sublimation enthalpy (ΔsubH° = 89.2 kJ/mol) compared to the dicarbonitrile, reflecting stronger intermolecular interactions .

Biological Activity

Bicyclo[2.2.2]octane-2,3-dicarbonitrile is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound is characterized by a bicyclic structure that contributes to its stability and reactivity. The presence of two cyano groups at the 2 and 3 positions enhances its electrophilic nature, allowing it to participate in various biochemical reactions.

Target Interactions

The compound has been shown to interact with several biological targets, including enzymes and receptors involved in key metabolic pathways. Its mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Biochemical Pathways

This compound can influence various cellular processes:

  • Signal Transduction: It may inhibit or activate specific signaling pathways by modifying key signaling proteins.
  • Gene Expression: Changes in protein activity can lead to altered gene expression profiles.
  • Metabolic Pathways: The compound's interaction with metabolic enzymes can affect cellular metabolism.

Anticancer Potential

Research indicates that bicyclo[2.2.2]octane derivatives have been incorporated into the structures of anticancer drugs such as imatinib and vorinostat, enhancing their therapeutic efficacy. For example, replacing the phenyl ring in imatinib with bicyclo[2.2.2]octane resulted in improved solubility and metabolic stability while maintaining anticancer activity .

Antiviral Activity

Recent studies have explored its potential as a non-covalent inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Compounds based on bicyclo[2.2.2]octane scaffolds demonstrated inhibitory effects on the viral main protease, indicating potential for development as antiviral agents .

Case Study 1: Anticancer Drug Development

In a study evaluating the replacement of aromatic rings with bicyclic structures, researchers synthesized analogs of imatinib that exhibited enhanced solubility and bioactivity compared to traditional compounds . The findings suggested that bicyclo[2.2.2]octane derivatives could serve as promising scaffolds for new drug development.

Case Study 2: SARS-CoV-2 Inhibition

Another study focused on the design of bicyclo[2.2.2]octene derivatives as inhibitors for SARS-CoV-2 protease, showing effective inhibition at micromolar concentrations (IC50 = 102.2 μM) . This highlights the compound's versatility in addressing contemporary health challenges.

5. Summary of Biological Activities

Biological ActivityDescription
AnticancerEnhances efficacy of existing drugs like imatinib and vorinostat
AntiviralPotential inhibitor for SARS-CoV-2 main protease
Enzyme ModulationAlters activity of metabolic enzymes through covalent interactions
Gene RegulationModifies gene expression by influencing signaling pathways

6. Conclusion

This compound exhibits a range of biological activities that make it a valuable compound in drug discovery and development. Its ability to interact with various biological targets suggests potential applications in treating cancer and viral infections. Future research should focus on optimizing its structure for enhanced specificity and efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Bicyclo[2.2.2]octane-2,3-dicarbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via catalytic cycloaddition or Michael addition reactions. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyzes the formation of bicyclic nitriles under solvent-free or aqueous conditions, achieving yields >80% in some protocols . Optimization involves adjusting catalyst loading (e.g., 10–20 mol%), temperature (80–100°C), and solvent polarity. Green chemistry approaches using water or ethanol as solvents are preferred to enhance sustainability .

Q. How is the structural symmetry of this compound exploited in spectroscopic assignments?

  • Methodological Answer : The molecule's C3vC_{3v} symmetry simplifies 13C^{13}\text{C} NMR assignments. Carbons C-1 and C-4 (bridgehead positions) appear as doublets in off-resonance experiments, while C-2 and C-3 (nitrile-bearing carbons) show distinct deshielding (~110–120 ppm). Symmetry-equivalent carbons (e.g., C-5 and C-6) are identified via their identical chemical shifts and coupling patterns .

Advanced Research Questions

Q. How do substituents at the bridgehead positions influence the electronic and steric properties of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Substituents like methyl or carboxyl groups induce predictable 13C^{13}\text{C} chemical shift changes: α-carbons (directly bonded) shift by ~10–15 ppm, β-carbons by ~5–8 ppm, and γ-carbons by <3 ppm. Steric effects are minimal due to the rigid framework, but bulky groups at C-2/C-3 reduce reactivity in nucleophilic additions . Computational studies (DFT or MD simulations) can quantify steric hindrance using van der Waals radii and torsional strain analysis .

Q. What mechanistic insights explain the stereochemical outcomes of pyrrolidine addition to Bicyclo[2.2.2]oct-2-ene-2-carbonitrile?

  • Methodological Answer : Pyrrolidine adds via a Michael-type mechanism, favoring the trans-diastereomer due to transition-state stabilization by the nitrile's electron-withdrawing effect. Epimerization studies under acidic conditions confirm the thermodynamic stability of the trans isomer, which is 5–10 kcal/mol lower in energy than the cis form. NMR coupling constants (J2,3=810 HzJ_{2,3} = 8–10\ \text{Hz}) and X-ray crystallography validate the stereochemistry .

Q. How can computational modeling resolve contradictions in reported substituent effects on bicyclo[2.2.2]octane reactivity?

  • Methodological Answer : Discrepancies in substituent effects (e.g., electron-donating vs. electron-withdrawing groups) arise from differences in experimental conditions (solvent, temperature). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can reconcile these by modeling reaction pathways and comparing activation energies. For example, nitrile groups stabilize transition states through conjugation, while methyl groups increase steric strain, slowing reactions .

Q. What strategies enable the use of bicyclo[2.2.2]octane as a bioisostere for aromatic rings in drug design?

  • Methodological Answer : The 2-oxabicyclo[2.2.2]octane scaffold mimics para-substituted phenyl rings geometrically (bond angles: r4.2 A˚r \approx 4.2\ \text{Å}, ϕ1/ϕ260\phi_1/\phi_2 \approx 60^\circ) and electronically. This bioisostere improves solubility and reduces metabolic degradation. Validation involves X-ray crystallography to compare molecular geometries and pharmacological assays to assess target binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for substituted bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Contradictions often stem from solvent-induced shift variations or incorrect assignments. Use deuterated solvents (CDCl3_3, DMSO-d6d_6) for consistency. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to correlate 1H^{1}\text{H}-13C^{13}\text{C} signals. Cross-validate with literature data on analogous compounds (e.g., bicyclo[2.2.1] systems) to identify outliers .

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